3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one
- 2-(4-methoxyphenyl)-3-phenylquinazolin-4(1H)-one
Uniqueness
3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C21H17ClN2O2 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17ClN2O2/c1-26-17-12-6-14(7-13-17)20-23-19-5-3-2-4-18(19)21(25)24(20)16-10-8-15(22)9-11-16/h2-13,20,23H,1H3 |
InChI Key |
BNXJXEDYNSPUKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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